molecular formula C12H15BrF2N2O2S B1447763 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704066-90-9

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine

Cat. No. B1447763
M. Wt: 369.23 g/mol
InChI Key: NIWRIXLHURUOOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “1-[(2-Bromo-4,5-difluorophenyl)sulfonyl]-4-methylpiperidine”, has been reported. Its molecular formula is C12H14BrF2NO2S, and its average mass is 354.211 Da .

Scientific Research Applications

Chemical Derivatives and Synthesis

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine is a compound that can be derived from various heterocyclic sulfonyl compounds. Cremlyn, Swinbourne, and Shode (1985) discussed the synthesis of such derivatives, highlighting the spectral data of these compounds, which could indicate potential applications in chemical research and development (Cremlyn, Swinbourne, & Shode, 1985).

Electrochemical Studies

The electrochemical properties of related compounds, such as 1-ethylpiperazine, have been studied by Abe, Baba, and Soloshonok (2001). They explored electrochemical fluorination to obtain various perfluoro derivatives, which could be relevant for understanding the electrochemical behavior of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Abe, Baba, & Soloshonok, 2001).

Oxidation Product Research

Foye and Fedor (1959) conducted research on the oxidation products of N-substituted derivatives of 1-ethylsulfonylpiperazine, providing insights into potential chemical pathways and reactions that could be relevant for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Foye & Fedor, 1959).

Multi-Coupling Reagent Research

Studies on multi-coupling reagents, such as the work by Auvray, Knochel, and Normant (1985), are significant for understanding the reactivity and synthesis applications of complex sulfonyl compounds like 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Auvray, Knochel, & Normant, 1985).

Fluorination and SuFEx Chemistry

The exploration of sulfonyl fluoride chemistry, as described by Smedley et al. (2018), offers insights into the potential applications of sulfonyl compounds in SuFEx click chemistry, which could be relevant to 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Smedley et al., 2018).

Radical Addition Studies

Research on radical additions, like the study by Edetanlen-Elliot et al. (2007), provides a basis for understanding how 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine might undergo similar reactions, thus contributing to synthetic chemistry research (Edetanlen-Elliot et al., 2007).

Catalytic Activity in Synthesis

The use of titanium nanomaterials as catalysts for the synthesis of compounds like ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives, as researched by Murugesan, Gengan, and Lin (2017), indicates the potential for catalytic applications of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine in similar reactions (Murugesan, Gengan, & Lin, 2017).

Antimicrobial and Antioxidant Studies

Compounds like N-ethylpiperazine substitute thioureas and their copper(II) complexes have been synthesized and evaluated for their antitumor and antioxidant activities, as reported by Karagoz, Genç, Yılmaz, and Keser (2013). This suggests potential biomedical applications for 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine (Karagoz, Genç, Yılmaz, & Keser, 2013).

Safety And Hazards

The safety and hazards associated with “1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine” are not known from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-11(15)10(14)7-9(12)13/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWRIXLHURUOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180610
Record name Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-ethylpiperazine

CAS RN

1704066-90-9
Record name Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(2-bromo-4,5-difluorophenyl)sulfonyl]-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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